1-(2-Fluoro-4-methoxyphenyl)ethanol
Overview
Description
1-(2-Fluoro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone. This process can be carried out under controlled conditions of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to form the alcohol is a common reaction.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: 1-(2-Fluoro-4-methoxyphenyl)ethanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-methoxyphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluoro and methoxy groups can influence its binding affinity to enzymes or receptors, potentially altering their activity . The ethanol moiety may also play a role in its solubility and transport within biological systems .
Comparison with Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)ethanone: The oxidized form of the compound, which lacks the hydroxyl group.
2-(4-Methoxyphenyl)ethanol: A similar compound without the fluoro group, which may have different reactivity and applications.
Uniqueness: 1-(2-Fluoro-4-methoxyphenyl)ethanol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical and biological properties. These functional groups can enhance its reactivity and potential interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCRPMJCHQPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267153 | |
Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74457-87-7 | |
Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74457-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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